molecular formula C20H29N3O3S B11929151 rac-3-((1H-imidazol-1-yl)methyl)-1-(3-tert-butyl-4-methoxyphenylsulfonyl)piperidine

rac-3-((1H-imidazol-1-yl)methyl)-1-(3-tert-butyl-4-methoxyphenylsulfonyl)piperidine

Cat. No.: B11929151
M. Wt: 391.5 g/mol
InChI Key: CQMOELKVCJWMFD-UHFFFAOYSA-N
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Description

SYN20028567 is a chemical compound known for its role as an aromatase (CYP19) inhibitor. It exhibits an IC50 value of 9.4 nM, making it a potent inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SYN20028567 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:

    Formation of the core structure: This typically involves the construction of a heterocyclic core through cyclization reactions.

    Functional group modifications: Introduction of functional groups such as sulfonamides, which are crucial for the compound’s activity.

    Purification and characterization: Techniques like chromatography and spectroscopy are used to purify and confirm the structure of the final product.

Industrial Production Methods

Industrial production of SYN20028567 would likely involve optimization of the synthetic route for large-scale production. This includes:

    Scaling up reactions: Ensuring that the reactions can be performed on a larger scale without loss of yield or purity.

    Process optimization: Refining reaction conditions to maximize efficiency and minimize costs.

    Quality control: Implementing stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

SYN20028567 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum for facilitating substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

SYN20028567 has a wide range of scientific research applications, including:

Mechanism of Action

SYN20028567 exerts its effects by inhibiting the enzyme aromatase (CYP19). Aromatase is responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, SYN20028567 reduces estrogen levels, which is particularly beneficial in hormone-sensitive breast cancer. The compound binds to the active site of aromatase, preventing the enzyme from catalyzing the conversion reaction .

Comparison with Similar Compounds

Similar Compounds

    Letrozole: Another aromatase inhibitor used in breast cancer treatment.

    Anastrozole: A non-steroidal aromatase inhibitor with similar applications.

    Exemestane: A steroidal aromatase inhibitor used in postmenopausal women with breast cancer.

Uniqueness

SYN20028567 is unique due to its high potency (IC50 of 9.4 nM) and specific molecular structure, which may offer advantages in terms of selectivity and efficacy compared to other aromatase inhibitors .

Properties

Molecular Formula

C20H29N3O3S

Molecular Weight

391.5 g/mol

IUPAC Name

1-(3-tert-butyl-4-methoxyphenyl)sulfonyl-3-(imidazol-1-ylmethyl)piperidine

InChI

InChI=1S/C20H29N3O3S/c1-20(2,3)18-12-17(7-8-19(18)26-4)27(24,25)23-10-5-6-16(14-23)13-22-11-9-21-15-22/h7-9,11-12,15-16H,5-6,10,13-14H2,1-4H3

InChI Key

CQMOELKVCJWMFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)CN3C=CN=C3)OC

Origin of Product

United States

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